3-(二氟甲基)苯甲腈

描述

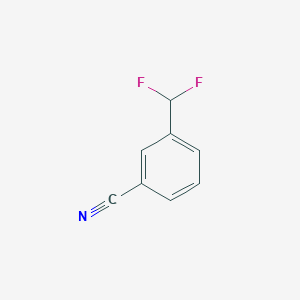

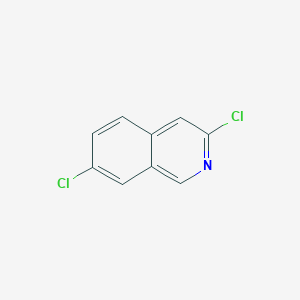

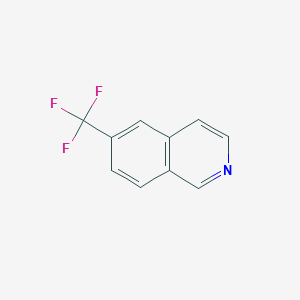

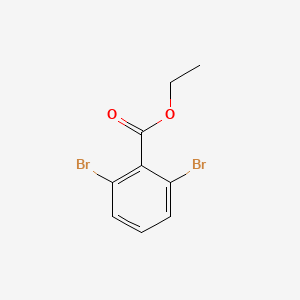

3-(Difluoromethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The difluoromethyl group attached to the benzene ring indicates the presence of two fluorine atoms bonded to a carbon, which is also connected to the benzene ring. This structure is related to various research studies focusing on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of fluorinated benzonitriles and their derivatives .

Synthesis Analysis

The synthesis of fluorinated benzonitriles and their derivatives is an area of significant interest due to their potential applications. For instance, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrates the incorporation of multiple fluorine atoms into the benzonitrile structure, which can lead to unique reactivity and properties . Additionally, the synthesis of trifluoromethylated benzanilides and other related compounds highlights the importance of the trifluoromethyl group in the design of new molecules with specific characteristics . The Rauhut-Currier reaction has been utilized to construct CF3-functionalized fully substituted benzonitriles, showcasing a green synthesis approach with high atom-economy .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is influenced by the presence of fluorine atoms. Studies have shown that the molecular conformation and packing characteristics of such molecules are affected by various intermolecular interactions, including hydrogen bonds and the "fluorous effect" . The crystal and molecular structures of these compounds have been investigated to understand the role of these interactions in the solid state. Theoretical calculations, such as DFT, have been used to compare experimental molecular conformations and to explore the influence of fluorine on conformational flexibility .

Chemical Reactions Analysis

Fluorinated benzonitriles participate in a variety of chemical reactions, which can be significantly influenced by the presence of fluorine atoms. For example, the color change observed in certain fluorinated benzonitriles upon the addition of amines is attributed to ion-pair formations between the compound and the amines through proton transfer reactions . The [3+2] cycloaddition reactions of benzonitrile oxide with trifluoromethyl-4-vinyl-benzene have been studied, revealing that the CF3 group can reduce the activation energy and affect the regioselectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Difluoromethyl)benzonitrile and related compounds are closely related to their molecular structure and the presence of fluorine atoms. The introduction of fluorine can lead to changes in reactivity, acidity, and stability of the molecules. The "fluorous effect" refers to the unique properties imparted by the presence of fluorine, such as increased lipophilicity and stability, which can be advantageous in various applications . The synthesis of 3,5-dihydroxy benzonitrile, a versatile intermediate for bioactive compounds, further exemplifies the importance of benzonitrile derivatives in chemical synthesis .

科学研究应用

蒸汽相反应

三氟化氮(NF3)与甲苯、乙基苯和叔丁基苯等苄基底物在约400°C的温度下发生反应。这些反应的产物是3-(二氟甲基)苯甲腈,是在苄位进行二氟胺化而形成的。值得注意的是,这个过程涉及最小的直接氟化或自由基二聚化,因此非常特异地产生苯用基和相关化合物(Belter, 2011),(Belter & McFerrin, 2012)。

光伏应用

苯用基,包括3-(二氟甲基)苯甲腈等衍生物,在光伏应用中显示出显著的潜力。由于其低蒸汽压,它被用作染料敏化太阳能电池(DSSCs)中的电解质溶剂,这有助于这些电池的长期稳定性和效率。这项研究表明,基于苯用基的电解质对于开发经济可行的设备,并在商业上方便的时间内保持稳定性至关重要(Latini et al., 2014)。

电化学储能

在能量储存领域,3-(二氟甲基)苯甲腈被用作高压锂离子电池中锂镍锰氧化物阴极的电解质添加剂。这种化合物的存在增强了循环稳定性和容量保持,解决了开发耐用高性能电池面临的重大挑战(Huang et al., 2014)。

安全和危害

未来方向

The field of difluoromethylation, including compounds like 3-(Difluoromethyl)benzonitrile, has seen significant advancements in recent years. These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

属性

IUPAC Name |

3-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIPGVXKHUPPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624095 | |

| Record name | 3-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)benzonitrile | |

CAS RN |

55805-13-5 | |

| Record name | 3-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55805-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)